molecular formula C6H8F6O B2891638 1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol CAS No. 10315-75-0

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol

Cat. No. B2891638
Key on ui cas rn: 10315-75-0
M. Wt: 210.119
InChI Key: MMNYCAKHZCJYDH-UHFFFAOYSA-N
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Patent
US05254755

Procedure details

As another example, 2-trifluoromethyl-1,1,1-trifluoro-2-pentanol may be prepared by fluorinating commercially available 2-pentenal to form 1,1,2,3-tetrafluoropentane which may then be dehydrogenated to form 1,1-difluoro-1-pentene. CF3 may then be reacted with the 1,1-difluoro-1-pentene to form 2-trifluoromethyl-1,1,1-trifluoropentane which may then be dehydrogenated to form 2-trifluoromethyl-1,1,1-trifluoro-2-pentene. The 2-trifluoromethyl-1,1,1-trifluoro-2-pentene may then be reacted with water to form 2-trifluoromethyl-1,1,1-trifluoro-2-pentanol.
Name
2-trifluoromethyl-1,1,1-trifluoro-2-pentene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3](=[CH:8][CH2:9][CH3:10])[C:4]([F:7])([F:6])[F:5].[OH2:13]>>[F:1][C:2]([F:11])([F:12])[C:3]([OH:13])([CH2:8][CH2:9][CH3:10])[C:4]([F:6])([F:5])[F:7]

Inputs

Step One
Name
2-trifluoromethyl-1,1,1-trifluoro-2-pentene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(F)(F)F)=CCC)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(F)(F)F)(CCC)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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